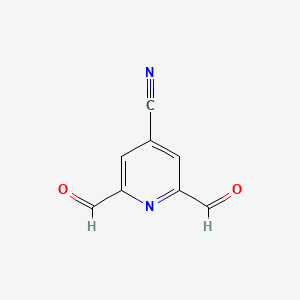

2,6-Diformylisonicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Diformylisonicotinonitrile is an organic compound with the molecular formula C8H4N2O2 and a molecular weight of 160.13 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of two formyl groups at the 2 and 6 positions of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diformylisonicotinonitrile typically involves the formylation of isonicotinonitrile. One common method is the Vilsmeier-Haack reaction, where isonicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{N}_2 + 2 \text{DMF} + 2 \text{POCl}_3 \rightarrow \text{C}_8\text{H}_4\text{N}_2\text{O}_2 + 2 \text{HCl} + 2 \text{POCl}_2\text{NMe}_2 ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen: 2,6-Diformylisonicotinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Formylgruppen können mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu Carbonsäuren oxidiert werden.

Reduktion: Die Formylgruppen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu primären Alkoholen reduziert werden.

Substitution: Die Nitrilgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und Amide oder andere Derivate bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO4 in einem alkalischen Medium oder CrO3 in einem sauren Medium.

Reduktion: NaBH4 in Methanol oder LiAlH4 in Ether.

Substitution: Ammoniak (NH3) oder primäre Amine in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidation: 2,6-Dicarboxyisonicotinonsäure.

Reduktion: 2,6-Dihydroxymethylisonicotinonitril.

Substitution: 2,6-Diformylisonicotinamid.

Wissenschaftliche Forschungsanwendungen

2,6-Diformylisonicotinonitril hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Es wird bei der Gestaltung bioaktiver Moleküle und als Vorläufer für Pharmazeutika eingesetzt.

Industrie: Einsatz bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Katalysatoren.

5. Wirkmechanismus

Der Wirkmechanismus von 2,6-Diformylisonicotinonitril hängt in erster Linie mit seiner Fähigkeit zusammen, Koordinationskomplexe mit Metallionen zu bilden. Diese Komplexe können mit biologischen Makromolekülen interagieren und verschiedene biochemische Pfade beeinflussen. Die Formyl- und Nitrilgruppen spielen eine entscheidende Rolle bei der Bindung an Metallionen und andere molekulare Ziele und ermöglichen die biologische Aktivität der Verbindung {_svg_3}.

Ähnliche Verbindungen:

- 2,6-Dimethylisonicotinonitril

- 2,6-Dicarboxyisonicotinonitril

- 2,6-Dihydroxyisonicotinonitril

Vergleich: 2,6-Diformylisonicotinonitril ist aufgrund des Vorhandenseins von zwei Formylgruppen einzigartig, die seine Reaktivität und potenziellen Anwendungen maßgeblich beeinflussen. Im Vergleich zu seinen Analoga, wie z. B. 2,6-Dimethylisonicotinonitril, verbessern die Formylgruppen seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen und Koordinationskomplexe zu bilden. Dies macht es zu einer wertvollen Verbindung in der synthetischen Chemie und Materialwissenschaft .

Wirkmechanismus

The mechanism of action of 2,6-Diformylisonicotinonitrile is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, influencing various biochemical pathways. The formyl and nitrile groups play a crucial role in binding to metal ions and other molecular targets, facilitating the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dimethylisonicotinonitrile

- 2,6-Dicarboxyisonicotinonitrile

- 2,6-Dihydroxyisonicotinonitrile

Comparison: 2,6-Diformylisonicotinonitrile is unique due to the presence of two formyl groups, which significantly influence its reactivity and potential applications. Compared to its analogs, such as 2,6-Dimethylisonicotinonitrile, the formyl groups enhance its ability to participate in various chemical reactions and form coordination complexes. This makes it a valuable compound in synthetic chemistry and materials science .

Eigenschaften

Molekularformel |

C8H4N2O2 |

|---|---|

Molekulargewicht |

160.13 g/mol |

IUPAC-Name |

2,6-diformylpyridine-4-carbonitrile |

InChI |

InChI=1S/C8H4N2O2/c9-3-6-1-7(4-11)10-8(2-6)5-12/h1-2,4-5H |

InChI-Schlüssel |

CMBZILOUWZVZCD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(N=C1C=O)C=O)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)

![3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)

![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)

![6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)